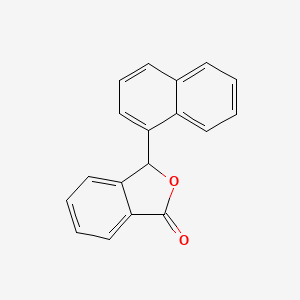
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Metoxifenil)isoquinolin-3(2H)-ona es un compuesto heterocíclico que pertenece a la familia de la isoquinolina. Este compuesto se caracteriza por la presencia de un grupo metoxi unido al anillo fenilo y un núcleo isoquinolinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-Metoxifenil)isoquinolin-3(2H)-ona generalmente implica la condensación de 4-metoxibenzaldehído con derivados de isoquinolina. Un método común es la reacción de Pictet-Spengler, donde el aldehído reacciona con una amina para formar el núcleo isoquinolina. Las condiciones de reacción a menudo incluyen catalizadores ácidos y solventes como etanol o metanol .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría versiones optimizadas de los métodos de laboratorio, centrándose en el rendimiento, la pureza y la rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Metoxifenil)isoquinolin-3(2H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el núcleo isoquinolinona en derivados de dihidroisoquinolina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo fenilo y el núcleo isoquinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios isoquinolinas, quinonas y dihidroisoquinolinas sustituidas. Estos productos son valiosos intermediarios en la síntesis orgánica y la química medicinal .
Aplicaciones Científicas De Investigación
1-(4-Metoxifenil)isoquinolin-3(2H)-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Metoxifenil)isoquinolin-3(2H)-ona no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores. El compuesto puede ejercer sus efectos a través de la modulación de vías de señalización y la inhibición de enzimas específicas involucradas en los procesos de la enfermedad .
Comparación Con Compuestos Similares
Compuestos Similares
1-Fenilisoquinolin-3(2H)-ona: Carece del grupo metoxi, lo que puede afectar su actividad biológica y reactividad química.
1-(4-Hidroxifenil)isoquinolin-3(2H)-ona: El grupo hidroxilo puede conducir a diferentes interacciones de enlace de hidrógeno y propiedades de solubilidad.
1-(4-Metilfenil)isoquinolin-3(2H)-ona: El grupo metilo puede influir en las propiedades estéricas y electrónicas del compuesto.
Singularidad
1-(4-Metoxifenil)isoquinolin-3(2H)-ona es única debido a la presencia del grupo metoxi, que puede mejorar su solubilidad y potencialmente mejorar su actividad biológica. Este grupo funcional también permite modificaciones químicas adicionales, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Propiedades
Número CAS |
61561-66-8 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
Clave InChI |
DNNHPUVMFKZVTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



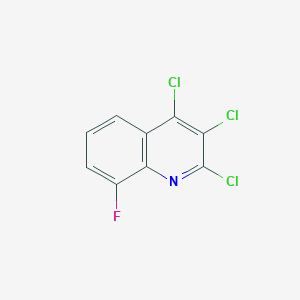
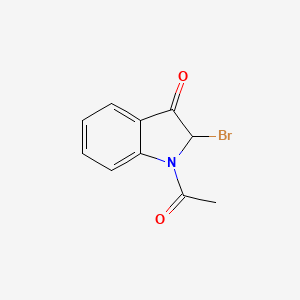

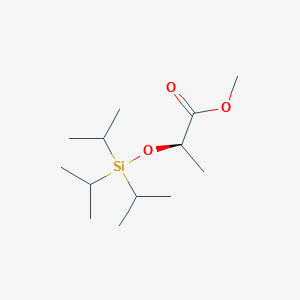

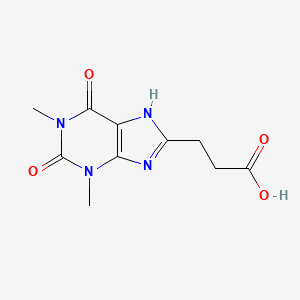




![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)

